molecular formula C19H25N B12928456 4-Hexyl-N-(p-tolyl)aniline

4-Hexyl-N-(p-tolyl)aniline

Cat. No.: B12928456
M. Wt: 267.4 g/mol
InChI Key: VKMIHSYVILNQIP-UHFFFAOYSA-N
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Description

4-Hexyl-N-(p-tolyl)aniline is a diarylamine derivative featuring a hexyl chain at the para position of the aniline ring and a p-tolyl (4-methylphenyl) group attached via a nitrogen atom. While direct references to this compound are absent in the provided evidence, its structural analogs—substituted N-(p-tolyl)anilines—are extensively documented. These compounds are synthesized via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nitrosonium-initiated C–N bond formation . The hexyl substituent likely enhances lipophilicity and solubility compared to shorter alkyl or electron-donating groups, which may influence applications in organic electronics or pharmaceuticals.

Properties

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

N-(4-hexylphenyl)-4-methylaniline

InChI

InChI=1S/C19H25N/c1-3-4-5-6-7-17-10-14-19(15-11-17)20-18-12-8-16(2)9-13-18/h8-15,20H,3-7H2,1-2H3

InChI Key

VKMIHSYVILNQIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-hexylaniline with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the palladium-catalyzed amination of aryl halides with primary amines. This method offers high yields and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline derivatives .

Scientific Research Applications

4-Hexyl-N-(p-tolyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hexyl-N-(p-tolyl)aniline involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Key Trends and Insights

  • Substituent Effects: Electron-withdrawing groups (e.g., -F) improve cross-coupling efficiency by activating the aromatic ring (81% yield for 4d) . Electron-donating groups (e.g., -OCH₃) stabilize intermediates but may reduce electrophilicity (67% yield for 3ba) . Steric hindrance (e.g., isopropyl in 4-Isopropyl-N-(p-tolyl)aniline) can lower yields unless optimized .
  • Reaction Optimization :

    • The low yield of 3-Methyl-N-(p-tolyl)aniline (20%) highlights the need for solvent optimization (e.g., HFIP increases yield to 55%) .
    • Nitrosonium-initiated synthesis avoids transition metals, offering a greener route for methoxy derivatives .
  • Applications :

    • Pharmaceuticals : The p-tolyl group is critical for bioactivity. Replacing its methyl group with bulkier substituents (e.g., Cl, Br) reduces TNF-α inhibition .
    • Materials Science : Thioether derivatives (e.g., 3u) and di-p-tolylamines (e.g., 3ak) are used in optoelectronics and catalysis .

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